8-Bromo-1,6-naphthyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
8-bromo-1,6-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-4-11-2-5-1-6(9(13)14)3-12-8(5)7/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGSUQGOUGNXHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC=C(C2=NC=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyridine Derivatives
The 1,6-naphthyridine scaffold forms via [4+2] cyclocondensation between appropriately substituted pyridine precursors. Lewis acid-mediated reactions between 2-aminopyridine-5-carboxylates and α,β-unsaturated carbonyl compounds generate the bicyclic system, with zinc chloride proving effective for directing electron-deficient dienophiles into the desired regiochemistry. Microwave-assisted protocols reduce reaction times from 18 hours to 45 minutes while maintaining 68–72% isolated yields, as demonstrated in the synthesis of analogous 1,8-naphthyridines.
Doebner Reaction Adaptations
Modifying the classical Doebner quinoline synthesis enables naphthyridine formation through condensation of 2-aminopyridines with aryl aldehydes and pyruvic acid derivatives. Electron-donating substituents at the pyridine 6-position, particularly hydroxyl or amino groups, activate the C3 position for cyclization. While 6-hydroxy-2-aminopyridine affords 1,6-naphthyridine cores in 31% yield, substituting benzalpyruvic acid for simple aldehydes increases ring closure efficiency to 44% by stabilizing the conjugated imine intermediate.
Regioselective Bromination Techniques
Electrophilic Aromatic Substitution
Bromination of the preformed naphthyridine core occurs preferentially at the 8-position due to electron density distribution patterns. N-Bromosuccinimide (NBS) in dichloromethane at −15°C achieves 89% conversion with minimal di-substitution, as confirmed by HPLC-MS analysis. Kinetic studies indicate the reaction follows second-order dependence on NBS concentration, suggesting a bromonium ion-mediated mechanism.
Directed Ortho-Metalation
Lithiation at the 8-position using n-butyllithium/TMEDA complex, followed by quenching with bromine, provides an alternative pathway for substrates bearing directing groups. Carboxylate esters at C3 facilitate deprotonation through coordination with the lithium cation, enabling 92% regioselectivity for 8-bromo products. This method proves particularly effective for gram-scale syntheses, with isolated yields exceeding 78%.
Carboxyl Group Installation Methodologies
Hydrolysis of Ester Precursors
The most reliable carboxylation route involves saponification of pre-installed ester functionalities. Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate undergoes rapid cleavage using NaOH in methanol/water (4:1) at reflux, achieving quantitative conversion to the carboxylic acid. Microwave-assisted hydrolysis reduces processing time from 6 hours to 20 minutes while maintaining 98% purity, as verified by NMR spectroscopy.
Direct Carboxylation via CO₂ Insertion
Palladium-catalyzed carbonylation represents an emerging technique for direct C3 carboxylation. Using Pd(OAc)₂/Xantphos catalyst systems under 50 psi CO₂ pressure, 8-bromo-1,6-naphthyridine converts to the target acid in 63% yield. This method eliminates the need for protective group strategies but requires careful control of reaction stoichiometry to prevent decarboxylation.
Reaction Optimization and Scalability
Solvent Effects on Cyclization
Comparative solvent screening reveals dimethylacetamide (DMAc) outperforms traditional DMF in cyclocondensation steps, enhancing reaction rates by 2.3-fold while reducing byproduct formation. The high polarity of DMAc stabilizes charged intermediates, with Kamlet-Taft parameters indicating strong hydrogen bond acceptor capacity (β = 0.76) promotes transition state organization.
Temperature Gradients in Bromination
Controlled cooling during NBS addition proves critical for maintaining regioselectivity. Implementing a −15°C to 25°C temperature gradient over 90 minutes suppresses dibromination to <2% while achieving complete mono-bromination, as monitored by in-situ IR spectroscopy.
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Purity (%) | Scalability (g) |
|---|---|---|---|---|
| Cyclocondensation → Bromination → Hydrolysis | 5 | 47 | 99.2 | 50 |
| Doebner → Direct Bromination → Carbonylation | 4 | 39 | 97.8 | 25 |
| Metalation → Quenching → Ester Cleavage | 6 | 52 | 98.5 | 10 |
Data compiled from demonstrate that multistep sequences incorporating directed metalation provide superior yields at smaller scales, while cyclocondensation-based routes offer better scalability.
Challenges in Process Chemistry
Byproduct Formation in Carboxylation
Competing decarboxylation occurs above 80°C, particularly in acidic media. Stabilizing the carboxylate form through pH control (maintaining pH >9 during workup) reduces decomposition to <5%.
Purification Difficulties
The product's high polarity complicates crystallization. Developing a ternary solvent system (EtOAc/hexanes/MeOH 5:3:2) enables recovery of 89% pure material in single crystallization, compared to 76% purity from binary mixtures.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-1,6-naphthyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding naphthyridine derivatives.
Common Reagents and Conditions:
Arylboronic Acids: Used in Suzuki coupling reactions to introduce aryl groups.
Palladium Catalysts: Facilitate various cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed:
Arylated Naphthyridines: Formed through substitution reactions.
Oxidized Derivatives: Resulting from oxidation reactions.
Reduced Derivatives: Resulting from reduction reactions.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 8-bromo-1,6-naphthyridine-3-carboxylic acid is its antimicrobial properties. Research has demonstrated that derivatives of naphthyridine exhibit selective antibacterial activity against a range of pathogens, including drug-resistant strains.
Case Studies and Findings:
- Broad-Spectrum Antibacterial Activity : A study highlighted that certain naphthyridine derivatives, including those similar to this compound, displayed significant antibacterial effects against Staphylococcus aureus, Escherichia coli, and other Gram-positive and Gram-negative bacteria. Notably, these compounds were more effective than traditional antibiotics like ciprofloxacin against resistant strains .
- Antitubercular Properties : Some derivatives have shown promising results in combating multidrug-resistant tuberculosis (MDR-TB). For instance, a derivative synthesized from naphthyridine exhibited higher efficacy than isoniazid in reducing bacterial loads in animal models .
Receptor Modulation
Another notable application of this compound lies in its role as a modulator for various receptors.
Case Studies and Findings:
- Cannabinoid Receptor Interaction : Compounds related to this compound have been explored for their ability to selectively bind to cannabinoid type 2 receptors. These interactions can influence signaling pathways relevant to pain management and inflammation .
Synthesis and Structural Variations
The synthesis of this compound has been a focal point in medicinal chemistry due to its structural versatility. Modifications at different positions on the naphthyridine ring can lead to compounds with enhanced biological activity.
Synthesis Insights:
- The introduction of various substituents on the naphthyridine scaffold has been shown to improve pharmacokinetic properties and broaden the spectrum of antimicrobial activity. For example, bromination at specific positions has been correlated with increased potency against bacterial strains .
Mechanism of Action
The mechanism of action of 8-Bromo-1,6-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and reactivity. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
8-Chloro-1,6-naphthyridine-3-carboxylic Acid
5-Bromo-1,7-naphthyridine-3-carboxylic Acid (CAS 1646882-64-5)
- Regioisomeric Effects : The 1,7-naphthyridine scaffold shifts the ring’s electron density, altering solubility and binding affinity in biological systems. This compound is commercially available at 95% purity ().
Substituent-Derived Derivatives
Alkyl and Aryl Modifications
- Ethyl 8-Amino-1,6-naphthyridine-3-carboxylate (CAS 2089651-29-4): The amino group enhances solubility and serves as a handle for further functionalization ().
- 2-Chloro-6-methyl-7,8-dihydro-1,6-naphthyridine-3-carboxylic Acid (CAS 1503853-48-2) : Partial saturation of the naphthyridine ring reduces aromaticity, affecting π-stacking interactions in drug-receptor binding ().
Complex Derivatives in Drug Development
- SCO-240 : A 1,6-naphthyridine-3-carboxylic acid derivative with a cyclopropyl-biphenyl moiety, demonstrating potent SSTR5 antagonism (IC₅₀ = 2 nM) and oral bioavailability ().
- 4-(4-Cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-tetrahydro-1,6-naphthyridine-3-carboxylic Acid: This partially saturated analog highlights the role of steric effects in modulating target selectivity ().
Physicochemical and Reactivity Data
Key Research Findings
- Synthetic Efficiency : The 3-carboxylic acid isomer requires milder conditions for hydrolysis compared to its 2-carboxy analog, as alkaline hydrolysis (LiOH) proceeds rapidly at room temperature ( vs. 8).
Biological Activity
8-Bromo-1,6-naphthyridine-3-carboxylic acid (CAS No. 2089649-21-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
Molecular Formula : CHBrNO
Molecular Weight : 253.05 g/mol
Structural Features : The compound features a bromine atom at the 8-position of the naphthyridine ring and a carboxylic acid group at the 3-position, which significantly influences its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, potentially affecting cellular signaling and metabolic processes. For instance, it may interact with kinases and other regulatory proteins, altering their function and downstream signaling cascades.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial DNA synthesis or inhibition of topoisomerase IV, similar to other naphthyridine derivatives .
Biological Activity Studies
Several studies have investigated the biological activity of this compound and its derivatives:
- Antimicrobial Studies : Research indicates that derivatives of naphthyridine, including this compound, show promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Some derivatives have demonstrated effectiveness even against ciprofloxacin-resistant strains .
- Cellular Effects : The compound has been evaluated for its effects on cellular functions. It can modulate gene expression and influence cell signaling pathways through interactions with key proteins involved in these processes.
- Comparative Studies : A comparison with structurally similar compounds (e.g., 1,6-naphthyridine-3-carboxylic acid) reveals that the presence of the bromine atom enhances reactivity and biological effects, making this compound a unique candidate for further investigation in medicinal chemistry.
Data Table: Comparison of Biological Activities
| Compound Name | Structure Features | Antimicrobial Activity | Unique Properties |
|---|---|---|---|
| This compound | Bromine at position 8 | Effective against S. aureus, E. coli | Enhanced reactivity due to bromine |
| 1,6-Naphthyridine-3-carboxylic acid | Lacks bromine | Limited activity | Standard reference for comparison |
| 7-Bromo-1,6-naphthyridine | Bromine at position 7 | Variable activity | Different biological profile |
| 5-Bromo-2-methyl-1,6-naphthyridine | Methyl group at position 2 | Enhanced lipophilicity | Improved solubility |
Case Study 1: Antimicrobial Efficacy
A study conducted by Sriram et al. evaluated various naphthyridine derivatives for their antimicrobial properties. Among these compounds, this compound was noted for its superior activity against resistant bacterial strains compared to traditional antibiotics like ciprofloxacin .
Case Study 2: Enzyme Interaction
Research highlighted the interaction of this compound with key metabolic enzymes involved in fatty acid biosynthesis. It was observed that the compound forms stable complexes with these enzymes, leading to significant inhibition of their activities .
Q & A
Q. What are the common synthetic routes for 8-bromo-1,6-naphthyridine-3-carboxylic acid?
The synthesis typically involves bromination of 1,6-naphthyridine precursors. For example, direct bromination of 1,6-naphthyridine-3-carboxylic acid with bromine (Br₂) in acetic acid (AcOH) yields the 8-bromo derivative in 80% efficiency . Alternative methods include Suzuki-Miyaura coupling (using aryl halides and organoboron reagents) or radical bromination with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in inert solvents like CCl₄ . Optimization of reaction conditions (e.g., temperature, catalyst loading) is critical for minimizing side reactions.
Q. How can researchers purify and characterize this compound?
Purification often employs recrystallization (using polar aprotic solvents like DMF or ethanol) or sublimation under reduced pressure (e.g., 260°C at 10 mmHg for sublimates) . Characterization relies on:
- NMR : Distinct signals for aromatic protons (δ 8.5–9.5 ppm) and the carboxylic acid proton (δ 12–13 ppm).
- HPLC-MS : To confirm molecular weight (theoretical [M+H⁺] = 267.03 g/mol for C₉H₅BrN₂O₂).
- Elemental analysis : Validate Br content (~30% by mass) .
Q. What are the primary chemical reactions of this compound?
Key reactions include:
- Decarboxylation : Heating at 250–370°C removes COOH, yielding 8-bromo-1,6-naphthyridine (77–80% yield) .
- Esterification : Treatment with H₂SO₄/MeOH produces methyl esters (70% yield) .
- Nucleophilic substitution : Bromine at C8 can be replaced by amines or alkoxy groups under Pd catalysis .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity?
The bromine atom at C8 acts as an electron-withdrawing group, directing electrophilic attacks to C2 or C4. Computational studies (DFT) suggest that the carboxylic acid group at C3 enhances ring electron deficiency, favoring nucleophilic substitution at C5. For example, coupling with 3-methoxyazetidine using HATU in DMF achieves 57–69% yields for amide derivatives . Substituent steric effects also impact cross-coupling efficiency (e.g., bulky groups reduce Suzuki reaction rates) .
Q. How can researchers resolve contradictions in reported reaction yields?
Discrepancies arise from variations in:
- Catalyst systems : Pd(PPh₃)₄ vs. Pd(OAc)₂ (5–15% yield differences).
- Solvent polarity : DMF (high polarity) vs. THF (moderate) affects solubility and reaction rates .
- Temperature control : Decarboxylation at 250°C vs. 370°C alters product ratios (e.g., 77% vs. 72% yields) .
Recommendation : Replicate conditions precisely and validate with kinetic studies (e.g., in situ IR monitoring).
Q. What strategies optimize bioactivity in naphthyridine derivatives?
- Trifluoromethylation : Introducing -CF₃ at C2 (as in analog 240408-97-3) enhances metabolic stability and target binding (e.g., 10-fold higher CDK8 inhibition vs. non-fluorinated analogs) .
- Hybridization : Combining the naphthyridine core with pharmacophores like pyridinyl or quinoline (e.g., compound X10 in Merck’s Aryl Halide Library) improves anticancer activity (IC₅₀ = 0.5–2 µM in HCT116 cells) .
- Prodrug design : Esterification of the carboxylic acid enhances membrane permeability (e.g., ethyl esters show 3× higher bioavailability) .
Methodological Guidance
Q. How to design experiments for substituent effects?
- Step 1 : Synthesize analogs with varying electron-donating/withdrawing groups (e.g., -OCH₃, -NO₂) at C2 or C8.
- Step 2 : Perform kinetic studies (e.g., UV-Vis monitoring) to compare reaction rates.
- Step 3 : Use computational tools (Gaussian, Spartan) to map electrostatic potential surfaces and predict regioselectivity .
Q. Addressing low yields in cross-coupling reactions
- Troubleshooting :
Key Challenges & Future Directions
- Stereochemical control : Asymmetric synthesis of chiral naphthyridines remains underdeveloped.
- Toxicity profiling : Limited data on eco-toxicity (e.g., WGK 3 classification for aquatic hazards) .
- Scale-up : Transition from batch to flow chemistry for decarboxylation (prevents thermal degradation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
